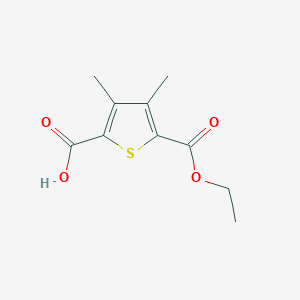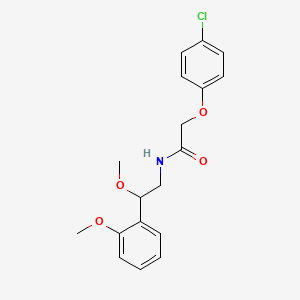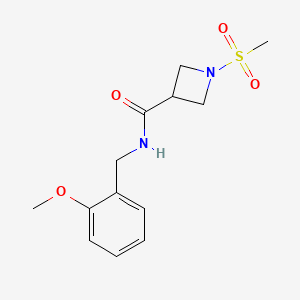![molecular formula C14H21N3O5 B2596894 N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea CAS No. 240799-46-6](/img/structure/B2596894.png)
N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea (DMPU) is a synthetic compound that is widely used in laboratory experiments due to its unique properties. It has a wide range of applications in scientific research, including biochemical, physiological, and pharmacological studies. DMPU is a relatively new compound, having been first synthesized in the early 2000s. It has since been studied extensively and its potential applications in scientific research are becoming increasingly clear.
Aplicaciones Científicas De Investigación
Solvatochromic Fluorescence Probes
N-Acylureido functionality, such as in related urea compounds, has been explored for its application in solvatochromic fluorescence probes. These compounds exhibit strong solvatochromism in their fluorescence properties, which correlates well with the solvent's anion-stabilizing properties. This feature is leveraged for the detection of analytes like alcohols, carboxylic acids, and fluoride ions, showcasing the potential of urea derivatives in analytical chemistry for sensing applications (Bohne et al., 2005).
Metallo-Supramolecular Assemblies
Research into di-(m-pyridyl)-urea ligands has highlighted their utility in forming metallo-supramolecular macrocycles. These assemblies are generated in a finely balanced equilibrium, demonstrating the role of pyridine-substituted urea compounds in the creation of complex structures with potential applications in nanotechnology and molecular engineering (Troff et al., 2012).
Conformational and Tautomeric Control
Studies have shown that ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives can associate through hydrogen bonding, influencing conformational equilibrium and tautomerism. This capability suggests applications in molecular sensing and signaling based on conformational changes and tautomer shifts (Kwiatkowski et al., 2019).
Carbon Dioxide Capture
The synthesis and characterization of N-doped spherical carbon from urea demonstrate its application in CO2 capture. The modification of carbon materials with urea leads to the development of adsorbents with high CO2 adsorption capacity, addressing environmental concerns related to greenhouse gas emissions (Wu et al., 2016).
Nitrogen-Doped Carbon Dots for Sensing
Nitrogen-doped carbon dots synthesized from urea have been used as sensing probes for serum iron, demonstrating the utility of urea derivatives in the preparation of functional materials for biological and chemical sensing applications (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)-6-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-4-21-12(22-5-2)9-16-14(19)17-13(18)10-6-7-11(20-3)15-8-10/h6-8,12H,4-5,9H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFKTHAGSMLHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=CN=C(C=C1)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)
![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)




![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)
![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)